molecular formula C23H18ClN3O5S B2885695 (2Z)-2-(benzenesulfonamidoimino)-N-(2-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide CAS No. 902506-56-3

(2Z)-2-(benzenesulfonamidoimino)-N-(2-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2885695
CAS No.: 902506-56-3
M. Wt: 483.92
InChI Key: OUKMFUWHDHIJAK-RWEWTDSWSA-N
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Description

(2Z)-2-(benzenesulfonamidoimino)-N-(2-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H18ClN3O5S and its molecular weight is 483.92. The purity is usually 95%.
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Scientific Research Applications

Crystallography and Structural Analysis

The study of crystal structures provides insights into molecular conformations and potential applications in material science. For instance, the crystallographic analysis of chromene derivatives reveals details about their anti-rotamer conformations and interactions between molecular components, which are crucial for understanding their chemical behavior and potential applications in designing new materials or drugs (J. Reis et al., 2013).

Synthetic Methodologies

The development of new synthetic routes for chromene derivatives and their polymorphic forms highlights the versatility of these compounds for various applications. For example, the synthesis of macrocyclic aromatic ether sulfones showcases innovative approaches to creating materials with specific functionalities (Barbara Rodewald & H. Ritter, 1997).

Biological Evaluations

Several studies have focused on the biological properties of chromene derivatives, evaluating their potential as antimicrobial, antioxidant, and cytotoxic agents. This includes the synthesis and biological evaluation of innovative coumarin derivatives for their antibacterial properties (C. K. Ramaganesh et al., 2010), as well as the exploration of N-(substituted phenyl)-2-(7‑hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides as cytotoxic and antioxidant agents (Amena Ali et al., 2021).

Material Science Applications

Chromene derivatives have also been investigated for their potential applications in material science, such as in the synthesis of electroluminescent devices and as chemosensors for detecting ions. The development of diphenylsulfone-based hosts for electroluminescent devices explores the effect of donor substituents on the properties and performance of these materials (O. Bezvikonnyi et al., 2020).

Advanced Chemical Synthesis

Research into advanced synthetic techniques, such as the palladium-catalyzed cross-coupling of 2H-chromenes with arylboronic acids, opens new avenues for the development of complex molecules with specific properties (T. Eguchi et al., 2002).

Properties

IUPAC Name

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2-chlorophenyl)-8-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O5S/c1-31-20-13-7-8-15-14-17(22(28)25-19-12-6-5-11-18(19)24)23(32-21(15)20)26-27-33(29,30)16-9-3-2-4-10-16/h2-14,27H,1H3,(H,25,28)/b26-23-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKMFUWHDHIJAK-RWEWTDSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NNS(=O)(=O)C3=CC=CC=C3)C(=C2)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1O/C(=N\NS(=O)(=O)C3=CC=CC=C3)/C(=C2)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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